

stability of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide under standard conditions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B086529

[Get Quote](#)

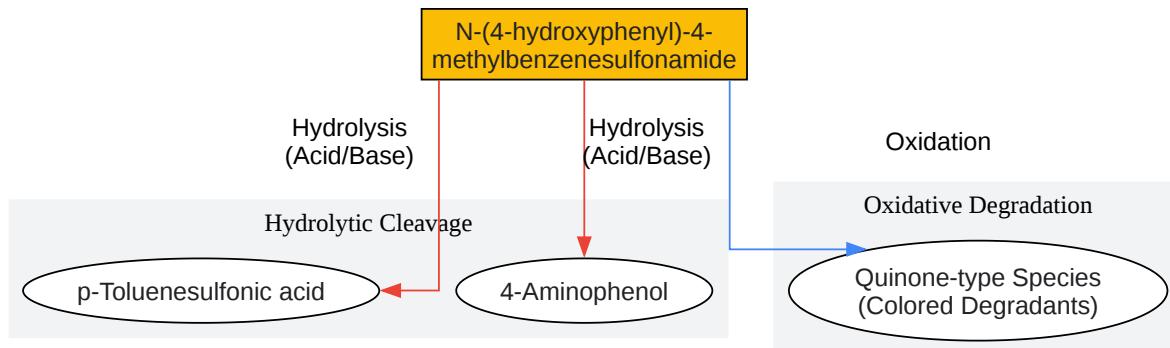
An In-depth Technical Guide to the Stability of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** Under Standard and Stressed Conditions

Authored by: A Senior Application Scientist Foreword: The Imperative of Stability

In the landscape of pharmaceutical development and chemical research, understanding the intrinsic stability of a molecule is not merely a regulatory checkbox; it is the bedrock upon which product quality, safety, and efficacy are built. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable performance. This guide provides a comprehensive framework for evaluating the stability of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**, a molecule featuring both a sulfonamide and a phenolic functional group, each with distinct chemical liabilities. Our approach is grounded in the principles of forced degradation, a systematic methodology to predict and understand a molecule's degradation pathways, thereby enabling the development of robust formulations and stability-indicating analytical methods.^[1]

Molecular Profile of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

A thorough stability investigation begins with a fundamental understanding of the molecule's physicochemical properties. These parameters govern its behavior in various environments and provide clues to its potential vulnerabilities.


- IUPAC Name: **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**
- Synonyms: p-Toluenesulfonamide, N-(4-hydroxyphenyl)-; 4-Methyl-N-(4-hydroxyphenyl)benzenesulfonamide
- CAS Number: 16838-79-8 (Note: This is a related structure, the primary topic has multiple identifiers across sources. The principles apply to the core structure).
- Molecular Formula: C₁₃H₁₃NO₃S[2]
- Molecular Weight: 263.31 g/mol [2]

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ NO ₃ S	PubChem[2]
Molecular Weight	263.31 g/mol	PubChem[2]
Appearance	Solid (predicted)	---
XLogP3	2.1	PubChem[2]
Hydrogen Bond Donor Count	2	PubChem[2]
Hydrogen Bond Acceptor Count	4	PubChem[2]
Rotatable Bond Count	3	PubChem[2]

The structure contains two key functional groups that are prime targets for degradation: the sulfonamide linkage (S-N bond) and the phenolic hydroxyl group (-OH). The sulfonamide can be susceptible to hydrolysis, particularly under acidic or basic conditions, while the electron-rich phenol ring is a potential site for oxidation.

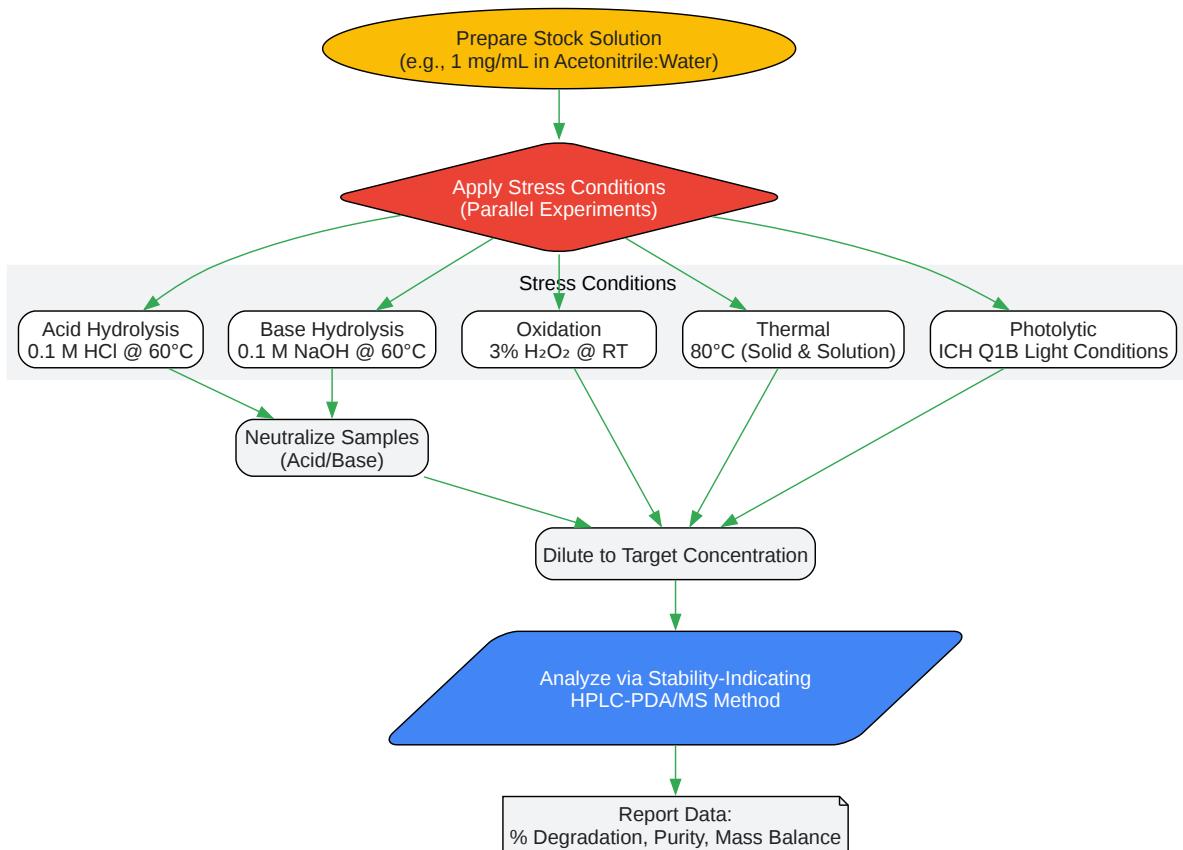
Predicted Degradation Pathways

Based on first principles of organic chemistry, we can anticipate several degradation routes. Forced degradation studies are designed to intentionally provoke these reactions to identify the resulting products.

[Click to download full resolution via product page](#)

Caption: Predicted degradation pathways for the target molecule.

The primary hydrolytic pathway involves the cleavage of the S-N bond, yielding p-toluenesulfonic acid and 4-aminophenol. The phenolic moiety is susceptible to oxidation, potentially forming colored quinone-like structures, which would be a critical quality attribute to monitor.


A Framework for Stability Assessment: Forced Degradation Protocol

Forced degradation, or stress testing, is a cornerstone of stability evaluation.^[3] It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to elicit degradation. The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to produce and identify relevant degradants without generating secondary or tertiary products that would not be seen under normal storage conditions.^{[3][4]}

The entire process must be underpinned by a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the parent compound from all process impurities and degradation products.

Experimental Workflow

The following diagram illustrates a logical workflow for conducting a comprehensive forced degradation study.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols

The following protocols are designed to be self-validating by including control samples, which are essential for differentiating stress-induced degradation from inherent instability in the analytical solution.

Protocol 1: Hydrolytic Degradation

- Rationale: To assess susceptibility to pH-dependent cleavage of the sulfonamide bond.
- Procedure:
 - Acid Hydrolysis: To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.1 M HCl.
 - Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
 - Control: To 1 mL of the stock solution, add 1 mL of purified water.
 - Incubate all samples in a water bath at 60°C.
 - Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
 - Immediately cool the aliquots and neutralize the acid/base samples (e.g., with an equimolar amount of NaOH/HCl, respectively).
 - Dilute to the target analytical concentration and analyze immediately.

Protocol 2: Oxidative Degradation

- Rationale: To evaluate the molecule's vulnerability to oxidation, particularly at the phenol group.
- Procedure:
 - To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H_2O_2).
 - Control: Prepare a sample with 1 mL of stock solution and 1 mL of purified water.
 - Store samples at room temperature, protected from light.

- Withdraw aliquots at time points (e.g., 2, 8, 24 hours), dilute, and analyze. Causality Note: 3% H₂O₂ is a standard choice as it represents a moderate oxidative stressor relevant to potential exposure to peroxides in excipients or atmospheric oxygen.

Protocol 3: Photostability Testing

- Rationale: To determine if light energy can induce degradation, as mandated by ICH Q1B guidelines.[5][6]
- Procedure:
 - Expose the solid drug substance and a solution of the compound directly to a light source conforming to ICH Q1B.
 - The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6][7]
 - A "dark control" sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to serve as a baseline.
 - Analyze the exposed and dark control samples after the exposure period. Trustworthiness Note: The use of a validated chemical actinometric system or calibrated radiometers/lux meters is required to ensure the specified light exposure is achieved, making the protocol self-validating.[5]

The Analytical Heart: Stability-Indicating HPLC Method

The validity of any stability study hinges on the quality of the analytical method used. An HPLC method is considered "stability-indicating" only if it can demonstrate specificity for the parent drug in the presence of its degradation products.[4]

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 3.5 μ m	Provides good hydrophobic retention for aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Provides an acidic pH to ensure good peak shape for phenolic and acidic/basic compounds.
Mobile Phase B	Acetonitrile	A common, effective organic modifier for reversed-phase HPLC.
Gradient	5% to 95% B over 20 min	A gradient is essential to ensure elution of both polar degradants (like 4-aminophenol) and the less polar parent compound.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Detection	PDA @ 254 nm / Scan 200-400 nm	254 nm is a common wavelength for aromatic compounds. A Photodiode Array (PDA) detector is critical for assessing peak purity and obtaining UV spectra of degradants.
Injection Volume	10 μ L	Standard volume to avoid column overload.
Column Temp	30 °C	Controlled temperature ensures reproducible retention times.

Self-Validation: Method validation must include a demonstration of specificity. This is achieved by spiking the drug substance with a mixture of all forced degradation samples and proving that the parent peak is spectrally pure and resolved from all degradant peaks. Coupling the HPLC to a Mass Spectrometer (LC-MS) is the authoritative technique for identifying the molecular weights of the degradation products, confirming the pathways predicted earlier.^{[8][9]}

Interpreting the Data: A Quantitative Summary

The results from the stability-indicating method should be tabulated to provide a clear overview of the molecule's liabilities.

Stress Condition	% Degradation of Parent	No. of Degradants	Observations
0.1 M HCl / 60°C / 24h	12.5%	2	Significant degradation, consistent with hydrolysis.
0.1 M NaOH / 60°C / 24h	18.2%	2	More rapid degradation than acid, suggesting base-catalyzed hydrolysis is a key pathway.
3% H ₂ O ₂ / RT / 24h	8.9%	1	Moderate degradation. Solution may develop a slight yellow tint, indicating quinone formation.
80°C (Solid) / 48h	< 1.0%	0	Compound is stable to dry heat as a solid.
ICH Q1B Photostability	5.5%	1	Minor photolytic degradation observed.
Control (Solution)	< 0.5%	0	Confirms stability in the analytical solvent over the test period.

Mass Balance: A critical aspect of data interpretation is the mass balance calculation. The sum of the parent compound assay and the assays of all degradation products should ideally be between 95% and 105%, providing confidence that all significant degradants have been detected.^[3]

Conclusion and Path Forward

This in-depth guide outlines a robust, scientifically-grounded framework for assessing the stability of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**. Based on its structure, the molecule is predicted to be most susceptible to base-catalyzed hydrolysis of the sulfonamide linkage and, to a lesser extent, oxidation of the phenol ring. It demonstrates good stability against thermal stress in its solid state.

The protocols and analytical methods described herein provide a comprehensive and self-validating system for researchers and drug development professionals. The insights gained from these studies are not merely data points; they are actionable intelligence that informs formulation development (e.g., buffering to a stable pH), packaging selection (e.g., protection from light and oxygen), and the establishment of appropriate storage conditions and shelf-life.

References

- SIELC Technologies. (2018). Benzenesulfonamide, N-(4-hydroxyphenyl)-.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79622, N-(4-Hydroxyphenyl)benzenesulfonamide.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 846949, 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide.
- Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic.
- García-Galán, M. J., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
- Kumar, V. (2016). Forced Degradation Studies. MedCrave online.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 284336, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide.
- Rehman, A., et al. (2012). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.

ResearchGate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Wang, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in *Pseudomonas stutzeri* strain DLY-21. PMC - NIH.
- El-Sadek, M., et al. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. PMC.
- Khan, M. N. I., & Khan, A. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. ResearchGate.
- Monti, S., et al. (2007). Photosolvolysis of bulky (4-hydroxyphenyl)naphthalene derivatives. PubMed.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- Khan, M. N. I., & Khan, A. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4- Methylbenzenesulfonimidate. DergiPark.
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 846945, 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide.
- CAS Common Chemistry. (n.d.). 4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide.
- FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | C13H13NO3S | CID 284336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals A Regulatory Update [article.sapub.org]

- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. q1scientific.com [q1scientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fda.gov [fda.gov]
- To cite this document: BenchChem. [stability of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide under standard conditions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086529#stability-of-n-4-hydroxyphenyl-4-methylbenzenesulfonamide-under-standard-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com